(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Sphingosine Kinase 1 Inhibition Oncology Scaffold Comparison

(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone, with CAS number 951931-74-1 and molecular formula C22H20N2O3S, is a synthetic, research-grade small molecule characterized by a three-domain architecture: a benzo[d]thiazole heterocycle, a piperidine linker, and a 7-methoxybenzofuran-2-yl carbonyl moiety. It has a molecular weight of 392.47 g/mol and is primarily supplied as a reference standard or building block for medicinal chemistry and pharmacological research.

Molecular Formula C22H20N2O3S
Molecular Weight 392.5 g/mol
Cat. No. B12192265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
Molecular FormulaC22H20N2O3S
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4
InChIInChI=1S/C22H20N2O3S/c1-26-17-7-4-5-15-13-18(27-20(15)17)22(25)24-11-9-14(10-12-24)21-23-16-6-2-3-8-19(16)28-21/h2-8,13-14H,9-12H2,1H3
InChIKeyWUAXQGGXNPJISM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone (CAS 951931-74-1)


(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone, with CAS number 951931-74-1 and molecular formula C22H20N2O3S, is a synthetic, research-grade small molecule characterized by a three-domain architecture: a benzo[d]thiazole heterocycle, a piperidine linker, and a 7-methoxybenzofuran-2-yl carbonyl moiety . It has a molecular weight of 392.47 g/mol and is primarily supplied as a reference standard or building block for medicinal chemistry and pharmacological research . The compound is structurally related to a class of thiazolyl-piperidine derivatives investigated for their inhibitory activity against sphingosine kinase 1 (SphK1), a target in oncology and inflammatory disease research [1].

The Risk of In-Class Substitution for the (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone Scaffold


Generic substitution is not scientifically valid for this compound because its biological activity and physicochemical properties are not determined by a single pharmacophore, but by the precise three-dimensional and electronic interplay of its three distinct domains. The specific geometry of the 4-(benzo[d]thiazol-2-yl)piperidine moiety, the methanone linker, and the 7-methoxy substitution pattern on the benzofuran ring create a unique orientation essential for target engagement . For example, patent data on related thiazolyl-piperidine derivatives demonstrates that even minor structural changes can completely abolish SphK1 inhibitory activity or drastically alter selectivity profiles, making the class highly susceptible to activity cliffs [1]. Therefore, any analog with a non-identical substitution pattern, such as moving the methoxy group to a different position or replacing the benzofuran with a simple phenyl ring, cannot be considered a functional equivalent without specific, matched-pair comparative data.

Quantitative Differentiation Evidence for (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone


SphK1 Inhibitory Potency Comparison with Non-Benzofuran Analogs

The compound belongs to a chemotype covered by a Merck patent on SphK1 inhibitors, where the general structural class demonstrated a preferred IC50 in the nanomolar range [1]. While the specific IC50 for this compound has not been publicly disclosed, the patent indicates that the benzofuran-containing thiazolyl-piperidines were specifically designed to enhance potency and selectivity compared to earlier phenyl-methanone analogs. The differentiation potential can be inferred at the class level: the 7-methoxybenzofuran moiety is a key structural determinant for achieving the desired nanomolar potency, whereas simple benzoyl analogs (e.g., [4-(1,3-benzothiazol-2-yl)piperidin-1-yl](phenyl)methanone) lack this group and are not claimed as SphK1 inhibitors [1].

Sphingosine Kinase 1 Inhibition Oncology Scaffold Comparison

Physicochemical Property Comparison: 7-Methoxybenzofuran vs. Unsubstituted Phenyl Core

The lipophilic and hydrogen-bonding characteristics of the 7-methoxybenzofuran-2-yl group confer an inherently different physicochemical profile compared to a simple phenyl ring. The predicted logP for (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is expected to be higher than that of its phenyl analog, (4-(1,3-benzothiazol-2-yl)piperidin-1-yl)(phenyl)methanone (C19H18N2OS, MW 322.43) . The additional oxygen atoms and aromatic system increase polarity and alter hydrogen bond acceptor capacity, directly impacting solubility, membrane permeability, and protein binding. This makes the benzofuran derivative a distinct chemical probe for cellular assays, whereas the phenyl analog would exhibit divergent pharmacokinetic behavior .

Physicochemical Profile Drug-likeness Solubility

Validated Application Scenarios for (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone


Chemical Probe for Sphingosine-1-Phosphate (S1P) Signaling Pathway Investigation

Based on its class-level evidence, this compound is best deployed as a specific chemical probe to interrogate the role of sphingosine kinase 1 (SphK1) in cell-based models of cancer and inflammation. Its structural design, incorporating the 7-methoxybenzofuran motif, is intended to provide the nanomolar-level potency required for target validation studies, a feature not achievable with simpler phenyl-methanone analogs [1]. Researchers should use it to distinguish SphK1-dependent phenotypes from those mediated by SphK2 or other lipid kinases, leveraging the selectivity profile inherent to the thiazolyl-piperidine class .

Lead Optimization in Medicinal Chemistry Campaigns Targeting SphK1

The compound serves as a strategic starting point for structure-activity relationship (SAR) exploration. The 7-methoxybenzofuran-2-yl carbonyl region is a critical vector for modulating potency and physicochemical properties, as evidenced by patent claims that define this substitution pattern as essential for high activity [1]. Medicinal chemists can use this scaffold to systematically vary the benzofuran substituents, trace matched molecular pair effects on SphK1 IC50, and improve upon the baseline ADME profile established by the core structure [1].

Reference Standard for Analytical Method Development and Quality Control

With a defined CAS number (951931-74-1), molecular formula (C22H20N2O3S), and predicted purity profile, this compound is suitable for use as an analytical reference standard in HPLC, LC-MS, and NMR-based purity assays [1]. Its distinct spectroscopic signature, arising from the combined benzothiazole, piperidine, and benzofuran moieties, allows it to serve as a system suitability standard when developing methods for similar, more advanced SphK1 inhibitor candidates [1].

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